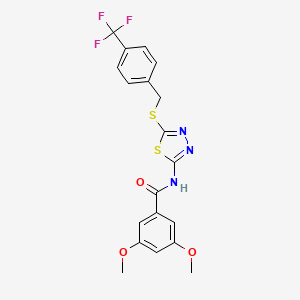
6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a dihydropyridazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
化学反応の分析
Types of Reactions
6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridazinone derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted pyridazinone compounds with various functional groups replacing the bromophenyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
4-phenyl-3(2H)-pyridazinone: Lacks the bromophenyl group but shares the pyridazinone core structure.
6-(4-chlorophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone: Similar structure with a chlorine atom instead of a bromine atom.
6-(4-methylphenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone: Contains a methyl group instead of a bromine atom.
Uniqueness
6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.
特性
IUPAC Name |
3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-13-8-6-12(7-9-13)15-10-14(16(20)19-18-15)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIIWKXAZJHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2913106.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)


![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)




![6'-amino-1,3'-dimethyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2913123.png)
![Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate](/img/structure/B2913125.png)

